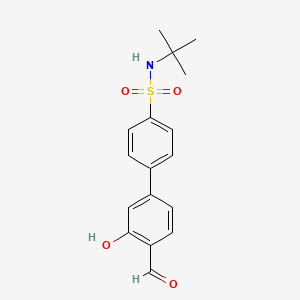
5-(4-t-Butylsulfamoylphenyl)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-t-Butylsulfamoylphenyl)-2-formylphenol, 95% (5-4-t-BSFP-2-FP, 95%) is a chemical compound that has been studied for its potential applications in a variety of scientific research fields. It is a derivative of the compound phenol, and is composed of a hydroxyl group and an aryl group. The compound has been studied for its potential use in the synthesis of other compounds, its mechanism of action, and its biochemical and physiological effects.
Scientific Research Applications
5-4-t-BSFP-2-FP, 95% has been studied for its potential applications in a variety of scientific research fields. It has been used as a building block in the synthesis of other compounds, as a substrate for enzyme assays, and as a fluorescent probe for the detection of reactive oxygen species. Additionally, it has been studied for its potential use in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-4-t-BSFP-2-FP, 95% has not been fully elucidated, but it is believed to involve the interaction of the compound with proteins in the cell. It is thought to bind to specific proteins, which then activate or inhibit certain cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-4-t-BSFP-2-FP, 95% are not fully understood. However, in vitro studies have shown that the compound can inhibit the activity of certain enzymes, including the enzyme cyclooxygenase-2 (COX-2). Additionally, the compound has been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-4-t-BSFP-2-FP, 95% in laboratory experiments is its high purity. The compound is available in a 95% pure form, which makes it ideal for use in experiments that require a high degree of accuracy and precision. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using the compound in laboratory experiments. For example, the compound is not soluble in water and must be dissolved in an organic solvent before it can be used. Additionally, the compound is not very soluble in organic solvents, which can make it difficult to obtain a high concentration of the compound in solution.
Future Directions
The potential applications of 5-4-t-BSFP-2-FP, 95% are still being explored. Some potential future directions for the compound include its use in the development of new drugs, its use as a fluorescent probe for the detection of reactive oxygen species, and its use in the synthesis of other compounds. Additionally, further research is needed to fully elucidate the mechanism of action of the compound and to explore its potential biochemical and physiological effects.
Synthesis Methods
The synthesis of 5-4-t-BSFP-2-FP, 95% is a two-step process. In the first step, the compound is synthesized from the reaction of 4-t-butylsulfamoylphenol and formaldehyde in an acidic medium. In the second step, the product is purified by recrystallization. This synthesis method has been used successfully to produce the compound in high yields.
properties
IUPAC Name |
N-tert-butyl-4-(4-formyl-3-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-17(2,3)18-23(21,22)15-8-6-12(7-9-15)13-4-5-14(11-19)16(20)10-13/h4-11,18,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEGGVNACMXFML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-t-Butylsulfamoylphenyl)-2-formylphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Formyl-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379154.png)
![2-Formyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379166.png)
![2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379167.png)
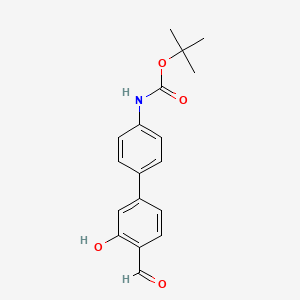
![2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379179.png)

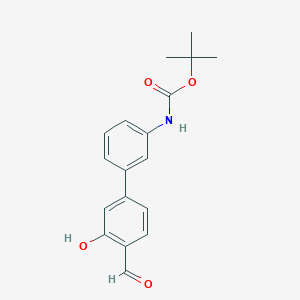
![2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379211.png)
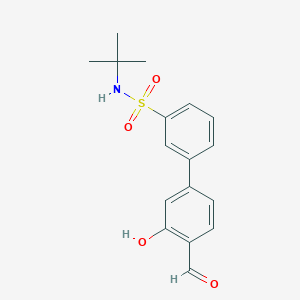

![2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379245.png)

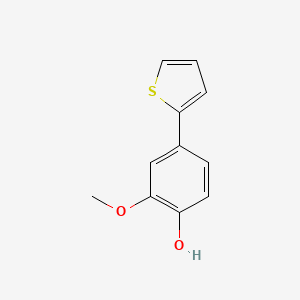
![2-Formyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379265.png)